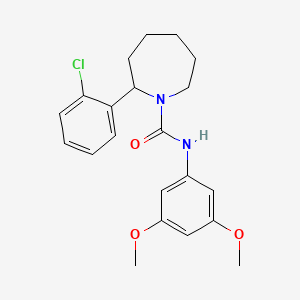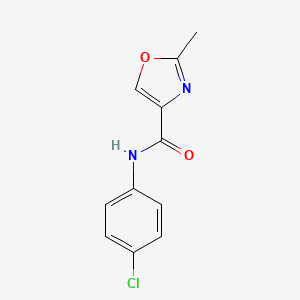![molecular formula C16H24N2O3S B4471141 N-[4-(azepane-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide](/img/structure/B4471141.png)
N-[4-(azepane-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide
Overview
Description
N-[4-(azepane-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide is a complex organic compound that features a seven-membered azepane ring, a benzene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepane-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide typically involves the formation of the azepane ring followed by the introduction of the benzene and sulfonamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the azepane ring can be synthesized through the heterocyclization of aliphatic diamines with suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of SmCl3·6H2O as a catalyst in the presence of ethanol and chloroform has been reported for the synthesis of similar azepane derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepane-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzene ring and the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[4-(azepane-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(azepane-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The azepane ring and sulfonamide group play crucial roles in its biological activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Azepines: Compounds with a seven-membered nitrogen-containing ring.
Benzodiazepines: Known for their use in medicine as anxiolytics and sedatives.
Oxazepines and Thiazepines: Contain oxygen or sulfur atoms in the ring, respectively.
Uniqueness
N-[4-(azepane-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[4-(azepane-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13-12-14(8-9-15(13)17(2)22(3,20)21)16(19)18-10-6-4-5-7-11-18/h8-9,12H,4-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCREQPYHKWPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCCC2)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dimethyl-3-(4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperazin-1-yl)pyrazine](/img/structure/B4471059.png)

![N-ETHYL-4-METHYL-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE](/img/structure/B4471066.png)
![4-(1H-imidazol-1-yl)-2-methyl-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4471078.png)
![2,5-DIMETHYL-N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE](/img/structure/B4471087.png)
![N-[4-(CYANOMETHYL)PHENYL]-2,5-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B4471095.png)
![N-(4-chlorophenyl)-4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B4471101.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]valine](/img/structure/B4471105.png)
![4-[2-(ethylamino)-6-methylpyrimidin-4-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B4471109.png)
![N-(2-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B4471115.png)

![6-[4-(butylsulfonyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine](/img/structure/B4471129.png)
![7-(5-chloro-2-methoxyphenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4471133.png)
![6-chloro-2-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)imidazo[1,2-a]pyridine](/img/structure/B4471144.png)
